molecular formula C23H26N2O3 B3209648 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1060198-04-0

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B3209648
CAS No.: 1060198-04-0
M. Wt: 378.5 g/mol
InChI Key: ZRKJJFOCBDRPFE-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C22H23FN2O2 and a molecular weight of 366.43 g/mol . This molecule features a complex structure that incorporates an indoline core, a cyclopentanecarbonyl group, and a 4-fluorophenylacetamide moiety. Compounds with similar indoline and cyclopentane scaffolds are of significant interest in medicinal chemistry and are frequently investigated for their potential to modulate various biological targets . For instance, research into structurally related molecules has explored their application as bromodomain inhibitors, which are relevant in oncology and other disease areas . Other studies on indoline-containing compounds highlight their potential in immuno-oncology as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) . This suggests that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-fluorophenyl)acetamide may serve as a valuable chemical intermediate or a key scaffold for researchers engaged in structure-activity relationship (SAR) studies, hit-to-lead optimization, and the development of novel therapeutic agents across multiple disease domains. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-28-20-10-6-16(7-11-20)14-22(26)24-19-9-8-17-12-13-25(21(17)15-19)23(27)18-4-2-3-5-18/h6-11,15,18H,2-5,12-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKJJFOCBDRPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings.

Structural Overview

  • Molecular Formula : C23H26N2O3
  • Molecular Weight : Approximately 392.5 g/mol
  • Structural Features : The compound consists of an indoline ring substituted with a cyclopentanecarbonyl group and a 4-methoxyphenyl acetamide moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The synthesis process often necessitates the use of protecting groups to ensure selectivity during functionalization.

Biological Activity

Preliminary studies indicate that this compound exhibits several potential biological activities:

  • Anticancer Activity : Initial investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines, although further in vitro and in vivo studies are necessary to confirm these effects.
  • Anti-inflammatory Properties : The presence of the methoxy group is hypothesized to enhance anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Some studies indicate that derivatives of indoline compounds possess neuroprotective properties, which could be explored further with this compound.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies with various biological targets are crucial for understanding its therapeutic potential. These studies typically involve:

  • Receptor Binding Assays : To determine affinity and selectivity towards specific receptors.
  • Enzyme Inhibition Studies : To evaluate the compound's ability to inhibit key enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:

Compound NameCAS NumberStructural FeaturesUnique Aspects
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide1058428-44-6Indoline core with cyclopentanecarbonylDifferent substitution pattern on the phenyl ring
2-(4-methoxyphenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide1021221-04-4Indoline core with thiophene substitutionIncorporates a thiophene moiety instead of cyclopentanecarbonyl
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperidine derivativesVariousContains benzothiazole and piperidine structuresExhibits different pharmacological profiles due to distinct heterocycles

This table highlights the distinct structural attributes of this compound, emphasizing its potential applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Opioid Receptor-Targeting Acetamides ()

Compounds like 4-methoxybutyrylfentanyl and Isobutyryl fentanyl share the acetamide backbone but differ in their substitution patterns:

Compound Key Structural Features Biological Relevance Reference
Target Compound Indoline core, cyclopentanecarbonyl, 4-methoxyphenyl Unknown (potentially non-opioid)
4-Methoxybutyrylfentanyl Piperidine core, 4-methoxyphenyl, butyramide High μ-opioid receptor affinity
Isobutyryl fentanyl Piperidine core, phenylpropanamide Controlled substance (opioid analog)

Key Differences :

  • The target compound’s indoline core replaces the piperidine ring in fentanyl analogs, likely altering receptor binding kinetics.
  • The cyclopentanecarbonyl group may reduce opioid-like activity compared to the straight-chain aliphatic groups in fentanyl derivatives .
Benzothiazole-Based Acetamides ()

The European Patent Application (EP3348550A1) discloses compounds like N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide , which share the 4-methoxyphenyl acetamide motif but differ in the heterocyclic core:

Compound Core Structure Substituents Potential Use Reference
Target Compound Indoline Cyclopentanecarbonyl Kinase inhibition?
N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-chloro, 4-methoxyphenyl Antimicrobial/anticancer

Key Insights :

  • The target compound’s indoline core may confer greater conformational flexibility, favoring interactions with protein kinases .
Quinoline/Pyridine-Containing Acetamides ()

Patent-derived compounds like N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide feature complex polycyclic systems:

Compound Core Structure Key Functional Groups Reference
Target Compound Indoline Cyclopentanecarbonyl, 4-methoxyphenyl
Quinoline/Pyridine Derivatives Quinoline + pyridine Cyano, tetrahydrofuran-oxy, piperidinylidene

Comparison :

  • Quinoline derivatives prioritize planar aromatic systems for kinase inhibition (e.g., EGFR inhibitors).
  • The target compound’s indoline and cyclopentanecarbonyl groups may reduce steric hindrance compared to bulky quinoline-pyridine hybrids, improving bioavailability .
Simple Phenyl Acetamides ()

N-(4-hydroxyphenyl)acetamide represents a minimalist analog:

Compound Substituents Physicochemical Properties Reference
Target Compound 4-methoxyphenyl Higher lipophilicity (logP ~3.5)
N-(4-hydroxyphenyl)acetamide 4-hydroxyphenyl Lower logP (~1.2), higher solubility

Implications :

  • The 4-methoxy group in the target compound increases lipophilicity, enhancing blood-brain barrier penetration compared to the hydroxylated analog.
  • Metabolic stability may differ: methoxy groups resist glucuronidation, whereas hydroxyl groups are prone to conjugation .

Q & A

Q. What analytical methods are recommended for stability studies under varying conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH, 6 months) with UPLC-MS monitoring. Focus on hydrolysis (amide bond) and oxidation (methoxy group). Use Arrhenius modeling to predict shelf life. For photostability, follow ICH Q1B guidelines (UV light, 1.2 million lux hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide
Reactant of Route 2
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide

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